molecular formula C14H12N2O3 B14875268 3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide

3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide

Cat. No.: B14875268
M. Wt: 256.26 g/mol
InChI Key: PNZCVOPDVOKGAE-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a benzofuran ring system, an isoxazole ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and an α-haloketone under basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran-isoxazole intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzofuran and isoxazole rings.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products:

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carboxamide group can yield primary amines.

    Substitution: Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide: Similar structure but lacks the methyl group on the benzofuran ring.

    3-methyl-N-(isoxazol-3-yl)benzofuran-2-carboxamide: Similar structure but lacks the methyl group on the isoxazole ring.

    N-(5-methylisoxazol-3-yl)benzofuran-2-carboxylic acid: Similar structure but has a carboxylic acid group instead of a carboxamide group.

Uniqueness: 3-methyl-N-(5-methylisoxazol-3-yl)benzofuran-2-carboxamide is unique due to the presence of both methyl groups on the benzofuran and isoxazole rings, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H12N2O3/c1-8-7-12(16-19-8)15-14(17)13-9(2)10-5-3-4-6-11(10)18-13/h3-7H,1-2H3,(H,15,16,17)

InChI Key

PNZCVOPDVOKGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3O2)C

Origin of Product

United States

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